tert-Butyl 4-ethoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-ethoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidine-1-carboxylate.
Step 2: The tert-butyl piperidine-1-carboxylate is then reacted with ethyl alcohol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-ethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-ethoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethoxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
tert-Butyl 4-ethoxypiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Uniqueness: The presence of the ethoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-ethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10-6-8-13(9-7-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVGRSULKDLDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10707275 |
Source
|
Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460367-82-2 |
Source
|
Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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